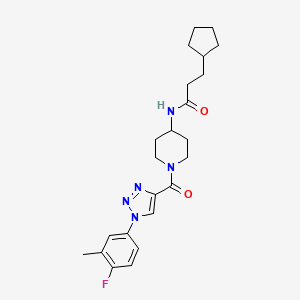
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a synthetic molecule known for its diverse applications in scientific research. Its complex structure includes a triazole ring, a piperidine ring, and a fluoro-methyl-phenyl group, indicating its potential for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: : Starting with azide and alkyne precursors, the triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a "click" reaction.
Piperidine Ring Integration: : The resulting triazole compound is then reacted with a piperidine derivative under conditions that favor nucleophilic substitution.
Fluoro-Methyl-Phenyl Group Introduction: : The compound is then further modified by incorporating the fluoro-methyl-phenyl group via a substitution reaction.
Cyclopentyl Group Addition: : Finally, the cyclopentyl group is introduced through an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production scale synthesis follows similar steps but utilizes optimized reaction conditions for yield and efficiency. Automated synthesisers and high-throughput techniques often streamline the process, ensuring consistency and quality in the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, particularly at the piperidine ring or the aromatic fluoro-methyl-phenyl group.
Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, leading to structurally distinct derivatives.
Substitution: : The aromatic fluoro-methyl-phenyl group can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens, nucleophiles such as sodium methoxide (NaOMe).
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, alkyl-substituted compounds.
科学的研究の応用
The compound finds extensive use in various fields due to its unique structural properties:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, particularly in receptor binding and enzyme inhibition.
Industry: : Used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : The fluoro-methyl-phenyl group and the triazole ring enable the compound to bind to receptor sites and enzymes.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating enzymatic functions, leading to diverse biological responses.
類似化合物との比較
Similar compounds include those with analogous triazole and piperidine structures, such as:
3-cyclopentyl-N-(1-(1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)butanamide
Uniqueness: : The presence of the specific fluoro-methyl-phenyl group in the compound provides unique steric and electronic properties, distinguishing it from other similar molecules.
Hope this in-depth exploration serves your needs! If there's anything more specific you need to delve into, just let me know.
特性
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRMPFGNINIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
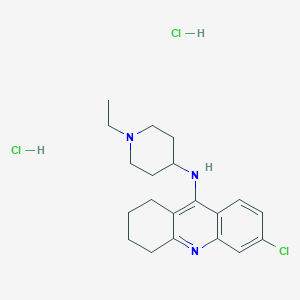
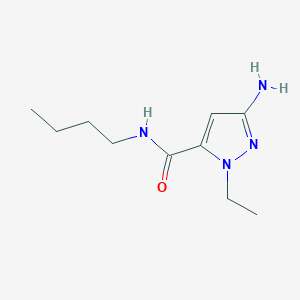
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)


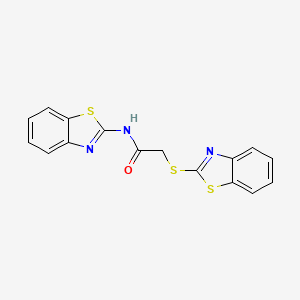
![4-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
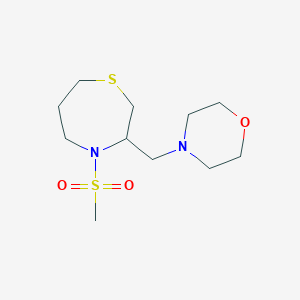
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
![tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2556135.png)
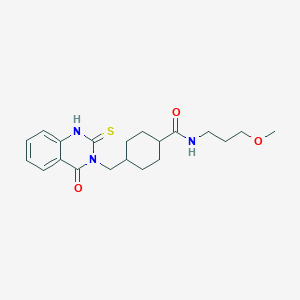
![10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2556138.png)
![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)
